
(-)-Menthyl chloroformate
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Overview
Description
(-)-Menthyl chloroformate (MCF), with the molecular formula $ \text{C}{11}\text{H}{19}\text{ClO}_2 $, is a chiral reagent derived from (-)-menthol. Its structure features a bulky menthyl group, which imparts significant steric and stereochemical properties, making it a pivotal tool in enantiomeric resolution and asymmetric synthesis . MCF is widely utilized to convert racemic mixtures of amines, alcohols, or thiols into diastereomeric derivatives, which can then be separated via chromatographic methods (e.g., HPLC, GC) . This reagent is commercially available and reacts efficiently under mild conditions (e.g., in toluene with triethylamine), enabling rapid derivatization without racemization . Applications span pharmaceuticals (e.g., β-blockers, opioids), agrochemicals, and materials science, particularly for synthesizing enantiopure compounds .
Q & A
Basic Research Questions
Q. What is the role of (-)-menthyl chloroformate in enantiomeric resolution, and how is it applied in HPLC method development?
this compound is a chiral derivatizing agent used to convert enantiomers into diastereomers, enabling separation via reversed-phase HPLC. For example, it reacts with amino acids or β-blockers (e.g., metoprolol, nadolol) to form stable diastereomeric derivatives, which can be resolved using conventional C18 columns and methanol/water mobile phases . Key steps include:
- Dissolving analytes in aqueous methanol/ethanol.
- Derivatization at room temperature for 10–30 minutes.
- Extraction into chloroform for GC-FID analysis or direct HPLC injection .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is moisture-sensitive and reacts violently with water, releasing toxic hydrogen chloride gas. Essential precautions include:
- Using anhydrous solvents and inert atmospheres (e.g., nitrogen).
- Wearing PPE: chemical-resistant gloves, goggles, and ABEK respirators.
- Storing at 4°C in sealed containers away from strong acids/bases, oxidizing agents, and alcohols .
Q. What physicochemical properties of this compound influence its reactivity and stability?
Key properties include:
- Boiling point : 70°C, requiring low-temperature reactions to prevent decomposition.
- Optical purity : ≥99% (GLC), ensuring high enantioselectivity in derivatization.
- Solubility : Miscible with methanol, ethanol, and chloroform but hydrolyzes in aqueous media .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated derivatization of polar analytes?
Optimization involves:
- Solvent selection : Aqueous methanol (pH 4–6) minimizes hydrolysis while maintaining solubility.
- Temperature control : Room temperature (20–25°C) balances reaction speed and stability.
- Molar ratios : A 2:1 excess of this compound ensures complete derivatization, verified via TLC or LC-MS .
Q. What are the advantages and limitations of using this compound in GC-FID vs. HPLC-UV for chiral analysis?
- GC-FID : Requires volatile derivatives (e.g., methyl/ethyl esters). (-)-Menthyl derivatives enhance volatility but may require trimethylsilylation for polar analytes.
- HPLC-UV : Offers better resolution for non-volatile or thermally labile compounds (e.g., nadolol diastereomers). However, method validation must address potential racemization during derivatization .
Q. How can researchers address low diastereomeric excess (de) when using this compound?
Low de often stems from:
- Steric hindrance : Bulky analytes (e.g., tricyclic antidepressants) may require longer reaction times (≥1 hour).
- Impurities : Use HPLC-grade solvents and silica gel filtration to remove residual acids/alcohols.
- Column selection : JAIGEL-ODS-BP-L columns improve resolution for complex mixtures .
Q. What toxicological data from related chloroformates can inform risk assessments for this compound?
While specific data are limited, methyl/ethyl chloroformates exhibit:
- Acute toxicity : LC50 (rat, 1-hr) = 88–103 ppm, causing respiratory failure.
- Dermal hazards : Corrosive burns at ≥5% concentration. Mitigation strategies include fume hood use, real-time air monitoring, and emergency showers .
Q. How should researchers validate analytical methods using this compound to meet ICH guidelines?
Validation requires:
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Structural and Functional Differences
The table below summarizes key properties of (-)-menthyl chloroformate and analogous compounds:
Reactivity and Selectivity
- This compound : Reacts selectively with primary/secondary amines and hydroxyl groups to form stable carbamates or carbonates. Its chiral menthyl group ensures diastereomers exhibit distinct chromatographic retention times (>99% enantiomeric excess achievable) .
- Methyl chloroformate: Highly reactive but non-selective; prone to hydrolysis and decomposition (toxic byproducts: HCl, CO$_2$). Used for rapid derivatization of volatile analytes .
- Phenyl chloroformate : Exhibits stability in solvolysis reactions (e.g., Grunwald-Winstein studies), with a solvolysis mechanism similar to isopropenyl chloroformate ($ r = 0.95 $) .
Limitations and Challenges
- This compound : Requires stoichiometric excess (30× molar) for complete derivatization; hydrolysis of diastereomers (e.g., LiAlH$_4$) needed to recover enantiopure products .
- Methyl chloroformate : Toxicity limits laboratory use; unsuitable for chiral separations due to lack of stereochemical control .
- Phenyl chloroformate: Limited utility in enantiomer resolution; primarily used in mechanistic studies .
Research Findings
- Efficiency in Opioid Analysis : (-)-MCF-derivatized fentanyl analogs show enhanced GC-MS detection sensitivity compared to underivatized opioids (limit of detection <1 ng/mL) .
- Solvolysis Comparison : Phenyl chloroformate’s solvolysis rate correlates strongly with isopropenyl chloroformate ($ r^2 = 0.991 $), unlike methyl chloroformate, which decomposes unpredictably .
- Scalability : Cyclopentyl chloroformate is preferred for industrial-scale API synthesis due to lower cost and moderate reactivity, whereas (-)-MCF is reserved for high-value enantiopure pharmaceuticals .
Preparation Methods
Traditional Batch Synthesis Using Triphosgene
The most widely documented method involves reacting L-menthol with triphosgene (bis(trichloromethyl) carbonate) in an inert solvent. Key steps include:
Reagents and Conditions
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L-Menthol : 1 equivalent (0.18 mol)
-
Triphosgene : 0.41 equivalents (0.074 mol)
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Base : Pyridine (1.5 equivalents)
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Solvent : Toluene
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Temperature : 0°C (initial), progressing to room temperature
Procedure
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A solution of pyridine in toluene is added dropwise to triphosgene in toluene at 0°C.
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L-Menthol in toluene is introduced slowly, followed by stirring for 15 hours at room temperature.
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The mixture is quenched with water, extracted with toluene, and dried over Na₂SO₄.
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Solvent removal under vacuum yields this compound as a colorless oil (100% yield) .
Advantages
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High yield (quantitative conversion).
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Uses cost-effective reagents.
Limitations
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Prolonged reaction time (15 hours).
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Requires careful handling of toxic triphosgene.
Continuous Flow Reactor Synthesis
A patent by WO2018016377A1 describes a scalable continuous flow method, optimizing reaction efficiency and safety:
Reagents and Conditions
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L-Menthol : 1 equivalent
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Triphosgene : 0.33 equivalents
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Base : Tributylamine (1.2 equivalents)
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Solvent : Toluene
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Residence Time : 1 minute
Procedure
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Solutions of triphosgene (Solution A) and tributylamine/menthol (Solution B) are prepared in toluene.
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Both solutions are pumped into a T-shaped mixer (2 mm inner diameter) at 2 mL/min.
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The reaction occurs in a PTFE retention line (30°C) for 1 minute.
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The output is quenched with phosphoric acid, yielding 99% pure product .
Advantages
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Near-quantitative yield (99%).
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Minimized phosgene exposure due to rapid mixing and short residence time.
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Suitable for industrial-scale production.
Limitations
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Requires specialized flow chemistry equipment.
Comparative Analysis of Methods
Parameter | Batch (Triphosgene) | Flow Reactor | Photochemical |
---|---|---|---|
Yield | 100% | 99% | Moderate |
Reaction Time | 15 hours | 1 minute | Hours |
Scalability | Lab-scale | Industrial | Lab-scale |
Safety | Moderate | High | High |
Cost | Low | Moderate | High |
Key Findings
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The flow reactor method excels in safety and scalability, making it ideal for pharmaceutical manufacturing .
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Photochemical synthesis offers a "greener" alternative but lacks efficiency for large-scale applications .
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Traditional batch synthesis remains prevalent in academic settings due to simplicity .
Applications Influencing Synthesis Design
The demand for high enantiomeric purity in pharmaceuticals drives optimization of this compound synthesis:
Properties
Molecular Formula |
C11H19ClO2 |
---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3 |
InChI Key |
KIUPCUCGVCGPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)Cl)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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